Tolvaptan phosphate ester (sodium), also known as OPC-61815, is a pro-drug of tolvaptan, designed to enhance its solubility in water and facilitate intravenous administration. Tolvaptan itself is a selective vasopressin V2 receptor antagonist, primarily used to treat conditions such as hyponatremia and autosomal dominant polycystic kidney disease. The phosphate ester form significantly increases the solubility of tolvaptan, making it more suitable for clinical applications where rapid action is required, particularly in patients with volume overload due to heart failure or liver cirrhosis .
Tolvaptan phosphate ester undergoes hydrolysis in the body, converting into tolvaptan through enzymatic action. The primary enzyme involved in this process is alkaline phosphatase, which catalyzes the removal of the phosphate group, thereby releasing active tolvaptan. This conversion occurs rapidly after intravenous administration, with detectable levels of tolvaptan appearing in plasma within minutes . The reaction can be summarized as follows:
Tolvaptan acts by antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This blockade prevents the insertion of aquaporin-2 channels into the luminal membrane, leading to decreased water reabsorption and increased urine output (aquaretic effect). The biological activity of tolvaptan phosphate ester is similar but is characterized by its enhanced solubility and rapid conversion to active tolvaptan upon administration . In clinical settings, this results in improved management of fluid overload conditions and effective correction of serum sodium levels.
The synthesis of tolvaptan phosphate ester typically involves the phosphorylation of tolvaptan using phosphoric acid or its derivatives. The process can be optimized for yield and purity through various chemical techniques such as solvent evaporation, crystallization, and chromatography. Detailed methods may vary depending on desired characteristics such as solubility and stability .
Studies have shown that tolvaptan phosphate ester interacts with various biological systems primarily through its conversion to active tolvaptan. Its effects on vasopressin V2 receptors lead to significant changes in urine output and serum sodium levels. Additionally, research indicates potential interactions with other medications that affect renal function or fluid balance, necessitating careful monitoring during concurrent use .
Several compounds share similarities with tolvaptan phosphate ester in terms of function or structure:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Conivaptan | Vasopressin Antagonist | Non-selective vasopressin receptor antagonist | Administered intravenously; broader receptor activity |
| Demeclocycline | Tetracycline Antibiotic | Inhibits vasopressin action at the renal level | Primarily an antibiotic with side effects on ADH |
| Lixivaptan | Vasopressin Antagonist | Selective V2 receptor antagonist | Oral formulation; less potent than tolvaptan |
| Aquaporin inhibitors | Various compounds | Block water channel proteins | Target different pathways than V2 antagonists |
Tolvaptan phosphate ester's uniqueness lies in its enhanced water solubility and rapid conversion into an active form, allowing for immediate therapeutic effects in acute settings compared to other compounds that may require longer onset times or have broader receptor interactions .
Tolvaptan phosphate ester sodium represents a sophisticated prodrug derivative of the parent compound tolvaptan, designed specifically to overcome the inherent solubility limitations of the base molecule [1] [6]. The compound possesses the molecular formula C26H24ClN2Na2O6P with a molecular weight of 572.88 g/mol, distinguishing it from the parent tolvaptan compound through the incorporation of a phosphate ester moiety and disodium salt formation [1] [3].
The molecular architecture of tolvaptan phosphate ester sodium retains the core structural framework of tolvaptan while introducing critical modifications that fundamentally alter its physicochemical properties [2] [4]. The compound exists as a racemic mixture, maintaining the stereochemical characteristics of the parent molecule with one undefined stereocenter [19]. The chemical name follows the systematic nomenciation: benzamide, N-[4-[[7-chloro-2,3,4,5-tetrahydro-5-(phosphonooxy)-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methyl-, sodium salt (1:2) [1].
The central benzazepine ring system forms the structural backbone of the molecule, consisting of a seven-membered heterocyclic ring fused to a benzene ring [30] [32]. This benzazepine core contains a chlorine substituent at position 7, which contributes to the molecule's pharmacological properties and structural stability [16] [17]. The hydroxyl group present at position 5 in the parent tolvaptan molecule undergoes esterification with phosphoric acid to form the phosphate ester linkage [2] [4].
Two amide functional groups connect the benzazepine core to aromatic ring systems, with methyl substituents positioned on the aromatic rings contributing to the overall molecular architecture [16] [20]. The phosphate ester group represents the most significant structural modification, introducing a negatively charged phosphate moiety that dramatically alters the compound's solubility profile [1] [3]. The disodium salt formation occurs through the neutralization of the phosphate group's acidic hydrogen atoms, resulting in a compound with enhanced water solubility characteristics [5] [19].
The molecular geometry analysis reveals that the compound maintains the conformational flexibility necessary for biological activity while introducing polar characteristics through the phosphate ester group [31]. The presence of multiple functional groups, including the benzazepine ring, chloro substituent, amide linkages, aromatic methyl groups, phosphate ester, and sodium counterions, creates a complex molecular architecture designed for specific pharmacokinetic optimization [29] [37].
| Functional Group | Position/Description | Present in Tolvaptan | Present in Phosphate Ester |
|---|---|---|---|
| Benzazepine Ring System | 7-membered heterocyclic ring fused to benzene | Yes | Yes |
| Chloro Substituent | Position 7 on benzazepine ring | Yes | Yes |
| Hydroxyl Group | Position 5 on benzazepine ring | Yes | No (converted to phosphate ester) |
| Amide Linkages | Two amide bonds connecting aromatic rings | Yes | Yes |
| Aromatic Methyl Groups | Methyl groups on aromatic rings (positions 2) | Yes | Yes |
| Phosphate Ester Group | Attached to hydroxyl at position 5 | No | Yes |
| Sodium Counterions | Two sodium ions (disodium salt) | No | Yes |
The phosphate esterification strategy employed in tolvaptan phosphate ester sodium represents a sophisticated approach to address the fundamental solubility limitations of the parent compound [13] [15]. The mechanism of solubility enhancement operates through multiple interconnected physicochemical principles that collectively transform a practically insoluble compound into a highly water-soluble derivative [14] [25].
The primary mechanism involves the introduction of ionic character through phosphate esterification, which fundamentally alters the compound's interaction with aqueous media [12] [13]. When a phosphoric acid moiety becomes attached to the parent drug molecule, it results in a several-fold elevation in aqueous solubility, enabling the achievement of desired bioavailability for the pharmaceutically active parental molecule [13] [15]. The phosphate ester group carries a negative charge at physiological pH, creating strong electrostatic interactions with water molecules and facilitating dissolution [22] [26].
The water solubility of tolvaptan phosphate ester sodium reaches 72.4 mg/mL at 25°C, representing more than a 100,000-fold enhancement compared to the parent tolvaptan compound [6]. This dramatic improvement results from the conversion of the neutral hydroxyl group to a charged phosphate ester, which introduces hydrophilic characteristics that promote water-drug interactions [14] [28]. The phosphate group possesses multiple ionizable sites with low pKa values between 1 and 2, ensuring permanent deprotonation and negative charge at physiological pH conditions [14] [26].
The disodium salt formation contributes significantly to the solubility enhancement mechanism by providing counterions that stabilize the charged phosphate groups in aqueous solution [1] [5]. The sodium counterions create an ionic environment that facilitates dissolution through ion-dipole interactions with water molecules [19]. The neutral phosphate prodrugs demonstrate rapid diffusion ability through plasma membranes compared to their charged counterparts, although the charged form exhibits superior aqueous solubility [13] [15].
The enzymatic conversion mechanism represents a crucial component of the overall solubility enhancement strategy [6] [41]. The presence of phosphate monoester-breaking alkaline phosphatase enzyme throughout the human body serves as the main consideration behind the development of this phosphate prodrug strategy [13] [15]. Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond through a well-characterized mechanism involving two zinc ions and one magnesium ion at the active center [41] [42].
The hydrolysis mechanism proceeds through a two-step process involving the formation of a phosphoseryl intermediate followed by water-mediated hydrolysis [41] [43]. The enzyme-catalyzed cleavage occurs with rate constants that vary depending on tissue distribution and enzyme concentration, with intestinal and liver tissues demonstrating the highest phosphatase activity [44]. The conversion of tolvaptan phosphate ester to tolvaptan occurs rapidly following administration, with the active metabolite detected in plasma within 5 minutes of intravenous administration [6] [7].
| Parameter | Tolvaptan Base | Tolvaptan Phosphate Ester |
|---|---|---|
| Water Solubility at 25°C (mg/mL) | <0.001 | 72.4 |
| Solubility Enhancement Factor | 1x (reference) | >100,000x |
| pH Stability Range | Stable across pH range | pH dependent hydrolysis |
| Storage Temperature (°C) | 2-8 | 4 (sealed, away from moisture) |
| DMSO Solubility (mg/mL) | ≥15 | 10 (in DMSO) |
The comparative analysis between tolvaptan phosphate ester sodium and the parent tolvaptan compound reveals fundamental differences in molecular properties, physicochemical characteristics, and pharmaceutical behavior [16] [17] [18]. These differences stem directly from the structural modifications introduced through phosphate esterification and salt formation, creating distinct profiles for each compound [1] [20].
Molecular weight differences represent the most immediate distinguishing characteristic, with tolvaptan phosphate ester sodium exhibiting a molecular weight of 572.88 g/mol compared to 448.94 g/mol for the parent compound [1] [16]. This 123.94 g/mol increase results from the addition of the phosphate group (PO4, 95.0 g/mol) and two sodium ions (2 × Na, 22.99 g/mol each), while simultaneously losing one hydrogen atom from the original hydroxyl group [1] [19]. The molecular formula transformation from C26H25ClN2O3 to C26H24ClN2Na2O6P reflects the substitution of the hydroxyl hydrogen with the phosphate-disodium complex [16] [19].
Solubility characteristics demonstrate the most dramatic differences between the two compounds, with implications for pharmaceutical formulation and biological availability [6] [17]. The parent tolvaptan exhibits practical insolubility in water, with solubility values below 0.001 mg/mL, necessitating specialized formulation approaches for oral administration [17] [20]. In contrast, tolvaptan phosphate ester sodium achieves water solubility of 72.4 mg/mL, representing a greater than 100,000-fold enhancement that enables intravenous administration [6].
Physical state characteristics reveal similarities in appearance but differences in crystalline properties and stability requirements [1] [17]. Both compounds exist as white to off-white solid powders, but tolvaptan demonstrates crystalline powder characteristics with a defined melting point of 219-222°C [17] [20]. The phosphate ester derivative requires more stringent storage conditions at 4°C with protection from moisture, compared to the 2-8°C storage range suitable for the parent compound [1] [17].
Stereochemical properties remain consistent between both compounds, with each existing as racemic mixtures containing equal proportions of enantiomers [16] [19]. The phosphate esterification does not introduce additional stereocenters, maintaining the single undefined stereocenter present in the parent molecule [19]. This stereochemical consistency ensures that the fundamental three-dimensional molecular architecture remains preserved despite the functional group modifications [17] [32].
The enzymatic conversion pathway represents a unique characteristic of the phosphate ester that distinguishes it from the parent compound [6] [41]. While tolvaptan functions directly as the active pharmaceutical ingredient, tolvaptan phosphate ester sodium operates as a prodrug requiring enzymatic activation [2] [6]. The conversion process involves alkaline phosphatase-mediated hydrolysis, with bioavailability values of 50.9-57.7% observed in animal studies [6] [7].
Stability profiles demonstrate distinct pH dependencies, with the parent compound maintaining stability across various pH ranges while the phosphate ester exhibits pH-dependent hydrolysis characteristics [1] [17]. This pH sensitivity reflects the susceptibility of the phosphate ester bond to hydrolytic cleavage under different chemical conditions [22] [26]. The phosphate ester demonstrates enhanced stability in alkaline conditions but undergoes more rapid hydrolysis in acidic environments [23] [28].
| Property | Tolvaptan Base | Tolvaptan Phosphate Ester (Sodium) |
|---|---|---|
| Molecular Formula | C26H25ClN2O3 | C26H24ClN2Na2O6P |
| Molecular Weight (g/mol) | 448.94 | 572.88 |
| CAS Number | 150683-30-0 | 942619-79-6 |
| Stereochemistry | Racemic (1:1 mixture) | Racemic (1:1 mixture) |
| Physical State | Crystalline powder | Solid powder |
| Color | White to off-white | White to off-white |
| Melting Point (°C) | 219-222 | Not specified |
| Water Solubility | Practically insoluble (<0.001 mg/mL) | Highly soluble (72.4 mg/mL) |
The synthesis of tolvaptan phosphate ester involves the phosphorylation of a hydroxyl group on the benzazepine ring structure of tolvaptan [4]. This targeted modification utilizes established phosphorylation methodologies commonly employed in prodrug synthesis [5]. The phosphorylation process transforms the parent compound through the introduction of a phosphate group, creating a water-soluble derivative while preserving the essential pharmacological framework [2].
The phosphorylation of tolvaptan follows conventional phosphate ester formation protocols utilizing phosphoric acid or its derivatives . Multiple phosphorylating agents can be employed for phosphate ester synthesis, including orthophenylene phosphorochloridates, biscyclopropylcarbinyl phosphorochloridates, and bismorpholenophosphorobromidate, which can produce esters with degrees of substitution ranging from 0.7 to 1.0 [6]. However, tetrapolyphosphate as the trialkyl amine salt represents the preferred method, readily producing esters with degree of substitution of 1.0 or higher without significant degradation of the polysaccharides [6].
The synthesis methodology involves dissolving tolvaptan in appropriate organic solvents such as dichloromethane and ethanol mixtures [7] [8]. The phosphorylation reaction typically employs polyphosphoric acid in aprotic solvent media such as dimethylformamide (DMF) [9]. Following the reaction completion, DMF is distilled off, water is added, and hydrolysis of polyphosphoric acid to orthophosphoric acid is conducted for approximately 3 hours at 80°C [9].
The resulting phosphoric acid ester is dissolved in methanol, and the monoalkyl phosphate is extracted with diethyl ether [9]. The product undergoes washing with 0.1 N hydrochloric acid and distilled water multiple times to ensure purity [9]. The phosphorylation products constitute a mixture of phosphate mono- and diester, polyphosphate mono- and diester, and a small amount of phosphoric acid [9].
Optimization of the synthesis process focuses on yield and purity enhancement through various chemical techniques including solvent evaporation, crystallization, and chromatography . The selection of appropriate phosphorylating routes significantly influences the final product composition, with monoester and diester phosphate esters exhibiting differing properties [10].
The development of tolvaptan phosphate ester exemplifies strategy-level prodrug synthesis, where reactive group precursors are incorporated early in the sequence to achieve greater scope, site-selectivity, and chemoselectivity [5]. This approach expands the scope of linkers beyond highly electrophilic moieties such as esters and phosphates that are subject to non-specific cleavage in biological environments [5].
| Analytical Technique | Detection Range | Key Applications | Advantages |
|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | 2-1000 ng/mL | Purity analysis, content determination | Established method, regulatory acceptance |
| Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) | 2.00 ng/mL (LLOQ) | Pharmacokinetic studies, metabolite quantification | High sensitivity, metabolite differentiation |
| Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) | Complete phosphorus detection | Structural identification, oxidation state determination | Direct phosphorus detection, no interference |
| Infrared Spectroscopy (IR) | Qualitative identification | Functional group identification, phosphate confirmation | Rapid identification, non-destructive |
| Ultraviolet-Visible Spectrophotometry (UV-Vis) | 0.625-40 μg/mL | Identification and content analysis | Simple, cost-effective |
The manufacturing of tolvaptan phosphate ester requires stringent control of critical process parameters (CPPs) to ensure consistent product quality and therapeutic efficacy [11] [12]. These parameters represent controllable inputs or conditions that directly impact the critical quality attributes (CQAs) of the final product [12].
Temperature management constitutes a fundamental CPP in phosphate ester synthesis, typically maintained within the range of 0-80°C depending on the specific reaction stage [11]. Automated temperature control systems ensure precise regulation to prevent side product formation and maintain optimal reaction rates [12]. Temperature deviations can significantly affect the phosphorylation efficiency and product purity [11].
The phosphorylation reaction of tolvaptan requires careful temperature control during the initial phosphorylation phase, the subsequent hydrolysis step conducted at 80°C, and the cooling phase [9]. Temperature monitoring systems employ validated sensors and feedback control mechanisms to maintain the specified ranges throughout the process [12].
pH control represents another critical parameter, typically maintained within the range of 4.0-8.5 during various synthesis stages [11]. pH electrode monitoring systems provide real-time feedback to ensure ester stability and prevent hydrolysis [12]. The phosphate ester groups demonstrate remarkable stability to alkaline hydrolysis but undergo slow hydrolysis under acidic conditions [6].
Effective pH management involves the implementation of buffer systems and automated pH adjustment mechanisms [11]. The pH stability directly influences the integrity of the phosphate ester linkage and the overall product stability [12].
The selection and control of solvent systems significantly impact solubility and reaction kinetics [11]. Common solvent systems include dimethylformamide, dichloromethane, and aqueous media, each requiring specific handling and control procedures [10]. Solvent optimization studies determine the most effective combinations for achieving desired reaction outcomes [12].
The mixture of dichloromethane and ethanol has been identified as particularly effective for dissolving tolvaptan and facilitating the phosphorylation reaction [8]. Solvent purity and water content must be carefully controlled, typically maintaining water content below 0.1% w/w to prevent hydrolysis [11].
Mixing speed control, typically maintained between 100-500 rpm, ensures adequate mass transfer and reaction homogeneity [11]. Variable speed agitation systems provide the flexibility to optimize mixing conditions for different reaction phases [12]. Insufficient mixing can result in incomplete conversion, while excessive agitation may introduce unwanted side reactions [11].
| Process Parameter | Typical Range | Impact on Quality | Control Method |
|---|---|---|---|
| Temperature | 0-80°C | Reaction rate, side product formation | Automated temperature control |
| pH Control | 4.0-8.5 | Ester stability, hydrolysis prevention | pH electrode monitoring |
| Reaction Time | 1-24 hours | Conversion efficiency, purity | Kinetic sampling analysis |
| Phosphorylating Agent Concentration | 1.0-5.0 equivalents | Yield optimization, byproduct control | Stoichiometric calculation |
| Solvent System | DMF, dichloromethane, aqueous | Solubility, reaction kinetics | Solvent optimization studies |
Critical process parameters are integrated into comprehensive quality control strategies that encompass in-process monitoring, end-product testing, and continuous process verification [13]. These strategies ensure that CPPs operate within defined limits while CQAs meet predetermined specifications [12].
The identification and control of CPPs require thorough understanding of the manufacturing process and the potential impact of each parameter on product quality [12]. Effective CPP management involves identifying potential parameters, determining their impact on CQAs through experimentation and data analysis, establishing acceptable operating ranges, implementing monitoring and control strategies, and continuously evaluating and refining control strategies based on process performance data [12].
The comprehensive characterization of tolvaptan phosphate ester employs multiple advanced analytical techniques to ensure structural confirmation, purity assessment, and quality control [14] [15] [16]. These methodologies provide complementary information essential for understanding the physicochemical properties and ensuring pharmaceutical quality standards.
High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for tolvaptan phosphate ester quantification [17] [14]. The validated HPLC method utilizes a mobile phase consisting of acetonitrile, purified water, and phosphoric acid (47%/53%/0.1% v/v) at a flow rate of 1.0 mL/min, with detection at 254 nm [18]. The method demonstrates excellent linearity over the concentration range of 0.625 to 40 μg/mL with the equation Y = 48,819X − 381.26 (r = 0.9990) [18].
Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) provides enhanced sensitivity and specificity for pharmacokinetic studies [15]. The method achieves a lower limit of quantification of 2.00 ng/mL for each analyte, with good linearity in the range of 2.00-1000 ng/mL [15]. This technique enables simultaneous quantification of OPC-61815 and its three major metabolites in human plasma [15].
Validated high-performance liquid chromatography-tandem mass spectrometry methods are employed for plasma concentration analysis, with measurable ranges of 2-1,000 ng/mL for both OPC-61815 and tolvaptan [4]. These methods provide the sensitivity and specificity required for clinical pharmacokinetic studies [4].
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy represents the most definitive technique for phosphate ester characterization [9] [19] [20]. The 31P nucleus possesses 100% natural abundance and a spin of 1/2, making spectra relatively easy to interpret [19]. Chemical shifts span a wide range from approximately δ250 to −δ250, providing excellent resolution for different phosphorus environments [19].
The 31P NMR spectrum of tolvaptan phosphate ester clearly distinguishes between phosphate monoester (0.95 ppm) and polyphosphate ester (-9.75 ppm) signals [9]. This technique provides unambiguous identification of the phosphorylation state and confirms successful ester formation [9].
Proton NMR (1H NMR) analysis reveals characteristic changes upon phosphorylation, including the disappearance of the hydroxyl peak and the appearance of a new peak at 8.34 ppm corresponding to the P-OH proton [9]. This spectral evidence confirms the formation of the phosphate monoester linkage [9].
Infrared (IR) spectroscopy provides rapid and definitive identification of functional groups characteristic of phosphate esters [21] [9]. The IR spectrum of tolvaptan phosphate ester exhibits several diagnostic bands: P=O stretching at 1106 cm⁻¹, P-OH vibrations at 2800 cm⁻¹, P-OC oscillations at 985 cm⁻¹, and carbonyl ester stretching at 1719 cm⁻¹ [9].
Photoacoustic Fourier-transform infrared spectroscopy demonstrates that spectral properties of phosphate esters depend on the nature of the linkage, pH, and metal ion binding [21]. At high pH values, dianionic symmetric stretching occurs at characteristic frequencies that enable differentiation between different phosphate ester types [21].
Mass spectrometry provides molecular weight confirmation and structural elucidation of tolvaptan phosphate ester derivatives [22]. Gas chromatography-mass spectrometry with trimethylsilylation derivatization enables sensitive detection of phosphate-containing compounds [22]. The method employs hexamethyldisilazane for silylation of phosphate and hydroxyl groups, followed by bis(trimethylsilyl)trifluoroacetamide for amino group derivatization [22].
Characteristic mass spectral fragments include m/z 73 and 299, which occur in the spectra of all phosphate-containing analytes [22]. Detection limits vary between 5 μg/mL for trimethylsilylated phosphate and 72 μg/mL for more complex derivatives [22].
The transformation of tolvaptan to its phosphate ester results in dramatic solubility enhancement [1] [18]. Tolvaptan exhibits extremely poor water solubility of 50 ng/mL at 25°C, while tolvaptan phosphate ester achieves 72.4 mg/mL water solubility, representing more than a 100,000-fold improvement [1] [18].
| Compound | Water Solubility (25°C) | pH Stability Range | Bioavailability | Clinical Significance |
|---|---|---|---|---|
| Tolvaptan (parent drug) | 50 ng/mL (0.05 mg/L) | pH 2-12 | 0.5-2% (oral, powder) | Limited oral bioavailability |
| Tolvaptan phosphate ester (sodium) | 72.4 mg/mL | pH 4-8 (optimal) | 50.9-57.7% (IV, as tolvaptan) | Enables intravenous administration |
| Ratio Improvement | >100,000-fold increase | Narrower but adequate | 25-115-fold improvement | Expanded clinical utility |
Stability studies employ multiple analytical approaches to assess the integrity of the phosphate ester linkage under various conditions [17]. The proposed specifications for tolvaptan phosphate ester include content determination, identification through sodium salts and phosphate salts qualitative tests, UV-VIS and IR spectroscopy, purity assessment through solution appearance and related substances analysis by HPLC, bacterial endotoxins testing, microbial limits evaluation, and assays by HPLC [17].
Long-term and accelerated testing demonstrate product stability, although some studies identify trends in impurity formation over time [17]. Water content and specific impurity monitoring represent critical stability parameters added during regulatory review processes [17].
| Spectroscopic Method | Characteristic Peak/Signal | Frequency/Chemical Shift | Diagnostic Value |
|---|---|---|---|
| IR Spectroscopy | P=O stretching | 1106 cm⁻¹ | Phosphate group confirmation |
| IR Spectroscopy | P-OH vibration | 2800 cm⁻¹ | Free phosphoric acid identification |
| IR Spectroscopy | P-OC oscillation | 985 cm⁻¹ | Phosphate ester linkage |
| 31P NMR | Phosphate monoester | 0.95 ppm | Monoester phosphate identification |
| 31P NMR | Polyphosphate ester | -9.75 ppm | Polyphosphate presence |
| 1H NMR | P-OH proton | 8.34 ppm | Phosphate proton assignment |